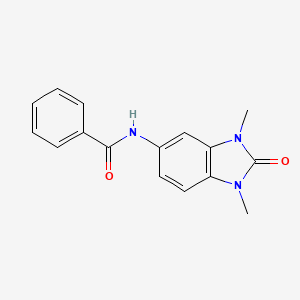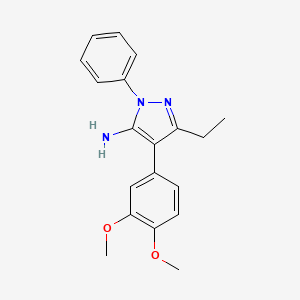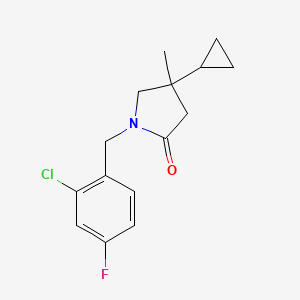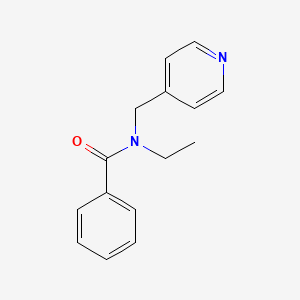![molecular formula C13H12F3N5O3 B5650345 4-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5650345.png)
4-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide often involves complex reactions that can include nitration, amidation, and the introduction of specific functional groups to achieve the desired molecular architecture. Studies have demonstrated various synthetic routes, including the use of nitroso compounds and azoxy furazans, which showcase the synthetic versatility and the ability to introduce nitro and triazole functionalities into complex molecules (Gulyaev et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds exhibits significant interactions that influence their overall stability and reactivity. Crystallographic studies reveal that intermolecular interactions, such as hydrogen bonding and π-π stacking, play crucial roles in determining the supramolecular arrangement of these molecules (Raoni Gonçalves et al., 2011). Such analyses are essential for understanding how structural features affect the properties and potential applications of these compounds.
Chemical Reactions and Properties
Chemical reactions involving 4-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide and its analogs can be diverse, including but not limited to, reactions with azides, amidation, and complex formation with metals. These reactions not only expand the functional scope of the molecules but also provide insights into their reactivity patterns and potential utility in various applications (Korotaev et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of these compounds under different conditions. Studies focusing on similar compounds have highlighted their thermal stability and density, which are essential parameters for assessing their suitability in practical applications (Gulyaev et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different chemical conditions, and the ability to participate in specific reactions, are of paramount importance. The presence of nitro, triazole, and trifluoromethyl groups significantly impacts the electron distribution within the molecule, affecting its reactivity and interactions with other molecules. The synthesis and modification of such compounds provide valuable information on their chemical behavior and potential chemical applications (Korotaev et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Trifluoromethyl Sulfones and Perfluoroalkanesulfonamides : Research by Meshcheryakov and Shainyan (2004) involved synthesizing 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, which is closely related to the compound . The study highlights methods for producing triazole derivatives with potential applications in pharmaceuticals and materials science (Meshcheryakov & Shainyan, 2004).
Development of Photoactivatable Bichromophoric Conjugates : Fraix et al. (2016) created a novel photoactivatable bichromophoric conjugate combining a BODIPY derivative and 4-nitro-3-(trifluoromethyl)aniline (NOPD), a close relative of the compound . This conjugate could produce singlet oxygen and nitric oxide upon light activation, suggesting potential in photodynamic therapy and photoactivated cancer treatments (Fraix et al., 2016).
Potential in Energetic Materials and Propellants
Thermal Stability in Energetic Compounds : Rao et al. (2016) investigated the thermal stability of nitro rich 1,2,4-triazoles, which are structurally related to the compound . Their research is significant for the development of stable propellants and explosives in the field of rocketry (Rao et al., 2016).
High-Energy and Low-Sensitivity Compounds for Military Applications : A study by Yao et al. (2021) synthesized and characterized energetic compounds based on 1,2,3-triazole and 1,2,4-triazole frameworks. The findings are relevant for the development of new high-energy density materials with applications in military and aerospace industries (Yao et al., 2021).
Biochemical and Medical Applications
Anticancer Properties of Triazole Derivatives : Šermukšnytė et al. (2022) researched the impact of 1,2,4-triazole derivatives on cancer cell migration and growth. This study is indicative of the potential application of triazole compounds, including the one , in cancer treatment and research (Šermukšnytė et al., 2022).
Synthesis of Energetic Compounds with Medicinal Applications : Gulyaev et al. (2021) synthesized compounds containing the (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety, closely related to the compound . These compounds may have applications in medicinal chemistry due to their energetic properties (Gulyaev et al., 2021).
Eigenschaften
IUPAC Name |
4-(3-nitro-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3/c14-13(15,16)9-4-1-2-5-10(9)18-11(22)6-3-7-20-8-17-12(19-20)21(23)24/h1-2,4-5,8H,3,6-7H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFJSLOFIJXONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-diphenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5650273.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2,3-difluoro-4-methoxybenzamide](/img/structure/B5650286.png)



![1'-[(3,5-difluoropyridin-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5650309.png)
![{3-(2-methoxyethyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5650317.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5650318.png)

![2-[(4-fluorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5650322.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5650351.png)
![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650356.png)